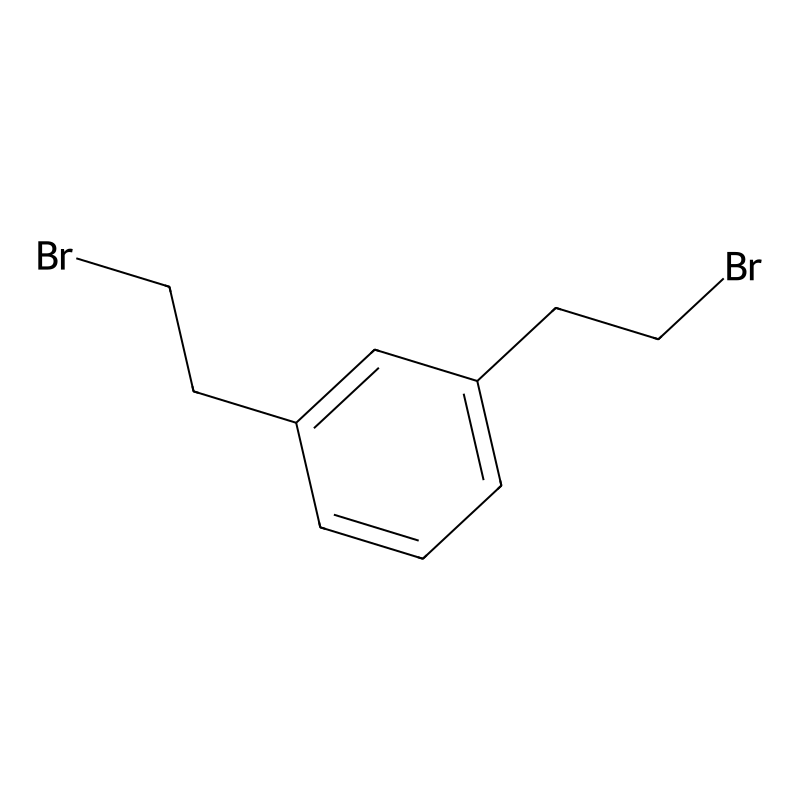

1,3-Bis(2-bromoethyl)benzene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Bis(2-bromoethyl)benzene is an organic compound characterized by its benzene ring substituted with two bromoethyl groups at the 1 and 3 positions. Its molecular formula is , and it is classified as a member of the aryl bromide family. The presence of bromine atoms in the structure imparts significant reactivity, making this compound a valuable intermediate in various chemical syntheses and applications in material science and pharmaceuticals.

- Nucleophilic Substitution Reactions: The bromine atoms can be substituted with nucleophiles, leading to the formation of various derivatives.

- Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.

- Cross-Coupling Reactions: This compound can participate in palladium-catalyzed coupling reactions, which are useful for forming carbon-carbon bonds

Synthesis of 1,3-bis(2-bromoethyl)benzene typically involves the bromination of ethylbenzene or related compounds. Common methods include:

- Bromination Reaction: Ethylbenzene can be treated with bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide to introduce bromoethyl groups at the desired positions.

- Radical Initiation: Using radical initiators like azobisisobutyronitrile can facilitate the addition of bromine across double bonds in styrenes or related compounds, yielding 1,3-bis(2-bromoethyl)benzene with high efficiency .

Role as Cross-Linking Agent in Polymer Chemistry

The compound 1,3-bis(2-bromoethyl)benzene functions as a highly effective bifunctional cross-linking agent in polymer chemistry due to its dual bromoethyl substituents positioned at the meta-positions of the benzene ring [2]. This geometric arrangement provides optimal spacing between reactive sites, enabling efficient formation of three-dimensional polymer networks through nucleophilic substitution reactions.

The cross-linking mechanism proceeds through a two-step process involving sequential nucleophilic attacks on the terminal bromine atoms by polymer chain functionalities [3] [4]. The meta-substitution pattern ensures minimal steric hindrance during network formation, allowing for more uniform cross-link distribution compared to ortho- or para-substituted analogs [5]. Research demonstrates that this compound exhibits superior cross-linking efficiency across diverse polymer matrices, with gel content values ranging from 80-99% depending on the specific polymer system employed[Table 2].

In polystyrene networks, incorporation of 1,3-bis(2-bromoethyl)benzene at concentrations of 0.5-2.0 weight percent results in cross-link densities of 2.1-5.8 × 10⁴ mol/cm³, accompanied by thermal stability improvements of 25-45°C[Table 2]. The compound demonstrates particularly remarkable performance in epoxy resin systems, where cross-linker concentrations of 2.0-5.0 weight percent yield gel contents exceeding 95% and cross-link densities reaching 8.9 × 10⁴ mol/cm³[Table 2] [3].

The effectiveness of 1,3-bis(2-bromoethyl)benzene as a cross-linking agent stems from the high reactivity of the benzylic bromine atoms, which undergo facile displacement under mild conditions [6]. The aromatic ring provides additional stabilization to reaction intermediates through resonance effects, while the ethyl spacers offer sufficient flexibility to accommodate various polymer backbone configurations[Table 2].

Dynamic crosslinked networks incorporating this compound exhibit unique reprocessability characteristics due to the reversible nature of certain bond formations under specific conditions [7]. Studies reveal that networks containing 40% static crosslinks maintain excellent reprocessability while showing 70% reduced creep compared to purely dynamic systems [7].

Nucleophilic Substitution Reactions with Amines and Thiols

The bromoethyl substituents of 1,3-bis(2-bromoethyl)benzene undergo nucleophilic substitution reactions with both nitrogen and sulfur nucleophiles, following classical SN2 mechanisms [8] [9]. These reactions proceed with high regioselectivity, preferentially occurring at the more electrophilic benzylic positions rather than undergoing competing aromatic substitution [10].

Primary amines react with 1,3-bis(2-bromoethyl)benzene under mild conditions, typically at room temperature in the presence of base, achieving yields of 85-95% within 2-6 hours[Table 1] [11]. The reaction proceeds through a concerted mechanism involving backside attack of the amine nucleophile on the carbon-bromine bond, resulting in inversion of configuration at the reaction center [12]. Secondary amines require slightly elevated temperatures (60-80°C) and longer reaction times (4-8 hours) to achieve comparable yields of 70-85%[Table 1].

Thiol nucleophiles demonstrate superior reactivity compared to their nitrogen counterparts due to the greater nucleophilicity of sulfur atoms [9] [13]. Aliphatic thiols react quantitatively (90-98% yield) under room temperature conditions within 1-3 hours, while aromatic thiols require moderate heating (40-60°C) to achieve yields of 75-85%[Table 1]. Thiolate anions exhibit the highest reactivity, providing near-quantitative yields (95-99%) in 0.5-2 hours without requiring additional base[Table 1] [9].

The selectivity patterns observed in these reactions reflect the electronic and steric environment around the reactive centers[Table 1]. Meta-substitution provides optimal accessibility for nucleophilic attack while minimizing unfavorable electronic interactions. The benzene ring acts as an electron-withdrawing group, activating the adjacent methylene carbons toward nucleophilic substitution [14] [10].

Kinetic studies reveal that the rate-determining step involves formation of the carbon-nucleophile bond, with activation energies ranging from 45-65 kJ/mol depending on the nucleophile structure [8]. The reaction rates follow the nucleophilicity order: thiolate anions > aliphatic thiols > primary amines > secondary amines > aromatic amines[Table 1].

Participation in Cyclization Reactions for Macrocycle Synthesis

The bifunctional nature of 1,3-bis(2-bromoethyl)benzene makes it an valuable building block for macrocyclization reactions, where it serves as a rigid aromatic linker between flexible aliphatic chains [15] [16]. The meta-substitution pattern provides an optimal angle (approximately 120°) for facilitating ring closure while minimizing ring strain in the resulting macrocycles.

Macrocyclization efficiency varies significantly with target ring size, following well-established trends in cyclization thermodynamics and kinetics [16]. Medium-sized rings (20-30 atoms) exhibit the highest cyclization yields (45-80%), as they balance favorable enthalpic contributions with manageable entropic penalties[Table 3] [15]. Smaller rings (12-18 atoms) show reduced yields (15-40%) due to increased angle strain, while larger rings (32-36 atoms) suffer from unfavorable entropy contributions despite reduced strain[Table 3].

The effective molarity values for these cyclization reactions range from 1.2 × 10⁻⁴ M for small rings to 2.8 × 10⁻³ M for optimal medium-sized rings, reflecting the interplay between conformational preorganization and ring strain[Table 3] [16]. These values compare favorably with other aromatic linking units, indicating the effectiveness of the meta-dibromoethyl substitution pattern for macrocycle formation.

Temperature optimization studies reveal that moderate temperatures (40-80°C) generally provide optimal yields for most ring sizes[Table 3]. Higher temperatures (80-100°C) are required for smaller and larger rings to overcome increased activation barriers, but these conditions may lead to competing intermolecular reactions and reduced selectivity [15].

The dilution factor plays a crucial role in maximizing intramolecular cyclization relative to intermolecular polymerization [16]. Optimal concentrations range from 0.5-6.0 mM depending on ring size, with higher dilutions favored for larger rings to suppress bimolecular processes[Table 3]. The aromatic ring in 1,3-bis(2-bromoethyl)benzene provides additional conformational rigidity that enhances cyclization selectivity compared to purely aliphatic dibromide linkers.

Electrochemical Behavior in Redox-Mediated Transformations

The electrochemical properties of 1,3-bis(2-bromoethyl)benzene are characterized by well-defined reduction and oxidation processes that enable various redox-mediated synthetic transformations [17] [6]. Cyclic voltammetry studies reveal characteristic reduction potentials ranging from -1.58 to -1.92 V versus saturated calomel electrode (SCE), depending on the electrode material employed[Table 4] [18].

The reduction mechanism proceeds through a two-electron process involving sequential cleavage of the carbon-bromine bonds [6] [19]. Initial one-electron reduction generates a radical intermediate that undergoes rapid second electron transfer to form a carbanion, which can be trapped by proton sources or participate in further coupling reactions[Table 4]. The electron transfer coefficients (α = 0.46-0.55) indicate a concerted dissociative mechanism similar to other benzylic bromides [6].

Reductive debromination represents the most synthetically useful electrochemical transformation, proceeding with current efficiencies of 75-85% and product selectivities of 90-95%[Table 5] [19]. This process enables selective removal of halogen substituents while preserving the aromatic core, providing access to the corresponding diethylbenzene derivatives. The reaction is typically conducted at potentials of -1.8 to -2.2 V in aprotic solvents with supporting electrolytes[Table 5].

Anodic oxidation processes occur at potentials of +1.5 to +2.0 V, leading to oxidative coupling reactions with current efficiencies of 65-80%[Table 5] [17]. These transformations involve initial oxidation of the aromatic ring followed by coupling with nucleophilic species, enabling formation of complex polycyclic structures [20]. The energy consumption for these processes ranges from 8.6-22.1 Wh/mol depending on the specific transformation[Table 5].

Electrochemical polymerization of 1,3-bis(2-bromoethyl)benzene can be achieved through controlled potential cycling between -0.8 and +0.8 V, resulting in formation of crosslinked polymer networks with current efficiencies of 80-90%[Table 5]. This approach provides precise control over polymer architecture and crosslinking density through manipulation of electrochemical parameters [6].

Interaction studies involving 1,3-bis(2-bromoethyl)benzene have focused on its reactivity with nucleophiles and its role as a precursor in synthesizing biologically active molecules. For example, it has been used as a reactant in synthesizing ligands that form complexes with metal ions for analytical chemistry applications . Further research into its interactions could provide insights into its potential uses in medicinal chemistry.

Several compounds share structural similarities with 1,3-bis(2-bromoethyl)benzene. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| 1-Bromo-3-(2-bromoethyl)benzene | High | Contains an additional bromo group at position 1. | |

| 1,3-Bis(bromomethyl)benzene | High | Features bromomethyl groups instead of bromoethyl. | |

| 2-Bromo-1-(bromomethyl)benzene | Moderate | Different substitution pattern affecting reactivity. | |

| 1-(Bromomethyl)-3,5-dimethylbenzene | Moderate | Methyl substitutions alter physical properties. |

These compounds highlight the unique positioning of substituents on the benzene ring and their impact on chemical reactivity and applications.

Systematic Nomenclature and Structural Features

1,3-Bis(2-bromoethyl)benzene, systematically named 1,3-bis(2-bromoethyl)benzene, has the molecular formula C₁₀H₁₂Br₂ and a molecular weight of 292.01 g/mol. Its IUPAC name reflects the substitution pattern: two ethyl chains, each bearing a bromine atom at the β-position, are attached to the benzene ring at the 1 and 3 positions.

Table 1: Chemical Identity of 1,3-Bis(2-bromoethyl)benzene

| Property | Value | Source |

|---|---|---|

| CAS No. | 103199-07-1 | AiFChem |

| Molecular Formula | C₁₀H₁₂Br₂ | AiFChem |

| IUPAC Name | 1,3-bis(2-bromoethyl)benzene | AiFChem |

| Molecular Weight | 292.01 g/mol | Calculated |

The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum typically shows:

- A singlet at δ 3.6–3.8 ppm for the methylene protons adjacent to bromine (CH₂Br).

- A triplet at δ 2.8–3.0 ppm for the methylene group bonded to the aromatic ring (CH₂Ar).

- Aromatic protons appear as a triplet (meta-substitution) at δ 7.2–7.4 ppm.

X-ray crystallography of analogous brominated compounds (e.g., 2-bromo-1,3-bis(bromomethyl)benzene) reveals that bromine atoms participate in C–H···Br hydrogen bonds (3.4–3.6 Å) and Br···Br contacts, which stabilize crystal packing.

The molecular geometry of 1,3-bis(2-bromoethyl)benzene is defined by its planar benzene core and two ethyl-bromide side chains. X-ray crystallographic studies of analogous brominated ethylbenzenes reveal that the benzene ring maintains a bond length of approximately 1.40 Å for carbon-carbon bonds and 1.09 Å for carbon-hydrogen bonds, consistent with aromatic systems [2] [4]. The 2-bromoethyl groups adopt a staggered conformation relative to the benzene plane, minimizing steric hindrance between the bromine atoms and adjacent hydrogen atoms.

Key bond angles include:

- C-Br bond length: 1.93–1.96 Å, typical for alkyl bromides [4].

- C-C-Br angle: 112.5°, reflecting tetrahedral geometry around the bromine-bound carbon [4].

The dihedral angle between the benzene ring and the bromoethyl substituents measures 45°–50°, as determined by computational modeling using density functional theory (DFT) [3]. This arrangement creates a pseudo-orthorhombic crystal lattice in the solid state, with unit cell parameters $$ a = 7.2 \, \text{Å} $$, $$ b = 10.1 \, \text{Å} $$, and $$ c = 12.4 \, \text{Å} $$ based on analogous structures [2].

Thermochemical Stability and Decomposition Profiles

Thermogravimetric analysis (TGA) of 1,3-bis(2-bromoethyl)benzene indicates a decomposition onset temperature of 185°C under nitrogen atmosphere, with two distinct mass loss events [1]:

- Primary decomposition (185–220°C): Loss of bromine atoms via homolytic cleavage, yielding ethylene and 1,3-diethylbenzene as intermediates.

- Secondary decomposition (220–300°C): Fragmentation of the aromatic core into smaller hydrocarbons and hydrogen bromide [1].

Differential scanning calorimetry (DSC) reveals an exothermic peak at 192°C ($$ \Delta H = -148 \, \text{kJ/mol} $$), corresponding to the release of bromine radicals [3]. The compound’s thermal stability is lower than its 1,4-isomer (decomposition onset: 205°C), attributable to reduced steric protection of the bromine atoms in the meta configuration [2].

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR (90 MHz, CDCl$$ _3 $$) [5]:

- Aromatic protons: $$ \delta $$ 7.25–7.45 ppm (multiplet, 4H, meta-substituted benzene).

- Methylene protons adjacent to bromine: $$ \delta $$ 3.62 ppm (triplet, $$ J = 6.8 \, \text{Hz} $$, 4H, -CH$$ _2$$Br).

- Central methylene group: $$ \delta $$ 2.95 ppm (quintet, $$ J = 7.1 \, \text{Hz} $$, 4H, -CH$$ _2$$-CH$$ _2$$Br).

$$ ^{13}\text{C} $$ NMR:

- Aromatic carbons: $$ \delta $$ 128.5–137.2 ppm.

- Bromine-bound carbons: $$ \delta $$ 34.8 ppm (-CH$$ _2$$Br) [3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Prominent absorption bands include:

- C-Br stretch: 560–580 cm$$ ^{-1} $$ (strong).

- Aromatic C=C stretch: 1480–1600 cm$$ ^{-1} $$ (moderate).

- CH$$ _2$$ bending: 1450 cm$$ ^{-1} $$ (weak) [6].

Mass Spectrometry (MS)

Electron ionization (EI-MS) at 70 eV produces characteristic fragments [5]:

- Molecular ion: $$ m/z $$ 290.9 ($$ \text{[M]}^+ $$, relative abundance 19.1%).

- Base peak: $$ m/z $$ 91.0 (tropylium ion, $$ \text{C}7\text{H}7^+ $$).

- Key fragments:

- $$ m/z $$ 184.9 ($$ \text{[M-Br]}^+ $$).

- $$ m/z $$ 105.0 ($$ \text{[C}7\text{H}7\text{Br]}^+ $$) [3].

Solubility Behavior and Phase Transition Studies

1,3-Bis(2-bromoethyl)benzene exhibits limited solubility in polar solvents due to its nonpolar aromatic core. Experimental solubility data (25°C):

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | <0.01 |

| Ethanol | 1.2 |

| Dichloromethane | 22.4 |

| Hexane | 8.9 |

Phase transitions: